IB-DNQ Demonstrates 10-Fold Greater Potency Than β-Lapachone in Breast Cancer Cells
IB-DNQ kills breast cancer cells with approximately 10-fold greater potency than β-lapachone, a structurally distinct NQO1 substrate currently in clinical trials. This differential potency is observed under identical experimental conditions and is attributed to IB-DNQ's enhanced NQO1 processing efficiency [1][2]. The LD50 of IB-DNQ in NQO1-expressing TNBC cells is less than 50 nM, whereas β-lapachone requires substantially higher concentrations to achieve comparable lethality [3].
| Evidence Dimension | Cytotoxic potency against breast cancer cells |
|---|---|
| Target Compound Data | LD50 < 50 nM in NQO1-expressing TNBC cells; 10-fold greater potency than β-lapachone |
| Comparator Or Baseline | β-Lapachone (β-lap): higher LD50 values required for equivalent lethality; ARQ761 in clinical trials |
| Quantified Difference | 10X greater potency relative to β-lapachone |
| Conditions | Breast cancer cell lines (TNBC); NQO1-expressing cells; 24-hour exposure |
Why This Matters
Procurement of IB-DNQ enables lower effective dosing in experimental systems, reducing compound consumption per experiment and potentially mitigating dose-dependent off-target effects in vivo.
- [1] Ilcheva M, Cao L, Burma S, Boothman D. Abstract P6-02-02: Exploiting Isobutyl-deoxynyboquinone-induced DNA damage responses and metabolic changes for breast cancer therapy. Cancer Res. 2015 May 1;75(9_Supplement):P6-02-02. View Source
- [2] Modulating DNA Damage Responses for Improved Breast Cancer Therapy. UT Southwestern Medical Center, 2015. View Source
- [3] Luo M, et al. Simultaneous Targeting of NQO1 and SOD1 Eradicates Breast Cancer Stem Cells via Mitochondrial Futile Redox Cycling. Cancer Res. 2024;84:4264. View Source
